gallium;(Z)-4-oxopent-2-en-2-olate

MOCVD precursor safety pyrophoricity gallium precursor handling

Gallium;(Z)-4-oxopent-2-en-2-olate, systematically named tris(acetylacetonato)gallium(III) [CAS 14405-43-7], is a homoleptic β-diketonate coordination complex of Ga³⁺ with three acetylacetonate (acac) ligands, molecular formula Ga(C₅H₇O₂)₃ and molecular weight 367.05 g·mol⁻¹. The compound crystallizes as a white to pale-yellow monoclinic solid (density 1.42 g·cm⁻³; melting point 196–198 °C with decomposition) exhibiting D₃ molecular symmetry and octahedral coordination geometry.

Molecular Formula C5H7GaO2+2
Molecular Weight 168.83 g/mol
Cat. No. B8118637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegallium;(Z)-4-oxopent-2-en-2-olate
Molecular FormulaC5H7GaO2+2
Molecular Weight168.83 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].[Ga+3]
InChIInChI=1S/C5H8O2.Ga/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+3/p-1/b4-3-;
InChIKeyPYFGAHKYVJPQNQ-LNKPDPKZSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gallium(III) Acetylacetonate (Ga(acac)₃) – Core Physicochemical Identity for Precursor Procurement


Gallium;(Z)-4-oxopent-2-en-2-olate, systematically named tris(acetylacetonato)gallium(III) [CAS 14405-43-7], is a homoleptic β-diketonate coordination complex of Ga³⁺ with three acetylacetonate (acac) ligands, molecular formula Ga(C₅H₇O₂)₃ and molecular weight 367.05 g·mol⁻¹ [1]. The compound crystallizes as a white to pale-yellow monoclinic solid (density 1.42 g·cm⁻³; melting point 196–198 °C with decomposition) exhibiting D₃ molecular symmetry and octahedral coordination geometry . Its defining procurement-relevant properties are: non-pyrophoric, air-stable handling as a crystalline powder; solubility in common organic solvents (ethanol, acetone, toluene) with insolubility in water and hydrolytic stability under neutral conditions; a Ga content of ~19 wt%; and thermal decomposition initiating above ~200 °C in air, progressing through multiple steps in the 150–310 °C range to yield Ga₂O₃ as the final solid residue [2].

Why Generic Substitution of Gallium Acetylacetonate Precursors Is Not Scientifically Defensible


Substituting Ga(acac)₃ with another gallium source—whether the industry-standard trimethylgallium (TMG), a bulkier β-diketonate such as Ga(TMHD)₃, or a Group 13 congener like Al(acac)₃ or In(acac)₃—introduces non-trivial shifts in safety profile, volatilization thermodynamics, decomposition kinetics, and thin-film stoichiometry that cannot be compensated by simple process-parameter adjustment [1]. Unlike TMG, Ga(acac)₃ is a non-pyrophoric crystalline solid that eliminates the need for pyrophoric-liquid handling infrastructure . Relative to other tris(acetylacetonato)metal(III) complexes, Ga(acac)₃ occupies a distinct position on the sublimation enthalpy spectrum (experimental ΔsubH = 89.5 kJ·mol⁻¹ vs. ~100–124 kJ·mol⁻¹ for Al, Cr, and In congeners), translating to measurably different vapor pressure–temperature relationships that directly govern precursor delivery rates in MOCVD and ALD processes [2][3]. Furthermore, the thermal decomposition of Ga(acac)₃—proceeding through multiple kinetic steps over 150–310 °C to cleanly yield Ga₂O₃—defines a process window that is compound-specific and not transferable across even closely related acetylacetonates [4]. The quantitative evidence below demonstrates exactly where these differences are material to scientific selection and procurement decisions.

Quantitative Differentiation Evidence for Gallium(III) Acetylacetonate Against Closest Analogs and Alternatives


Safety Profile: Non-Pyrophoric Crystalline Solid vs. Pyrophoric Liquid Trimethylgallium (TMG)

Ga(acac)₃ is a non-pyrophoric, air-stable crystalline powder (melting point 196–198 °C) that can be handled under standard laboratory conditions . In contrast, trimethylgallium (TMG, Ga(CH₃)₃), the dominant Ga precursor for commercial MOCVD/MOVPE of GaN and GaAs, is a colorless pyrophoric liquid (boiling point 55.7 °C; melting point −15 °C) that ignites spontaneously upon contact with air, reacts violently with water, and requires dedicated pyrophoric-handling infrastructure (gloveboxes, stainless steel bubblers with inert gas purging) [1]. Ga(acac)₃ decomposes at higher temperatures than TMG and remains thermally stable above TMG's boiling point, making Ga(acac)₃ a viable replacement specifically in high-temperature deposition regimes where TMG would prematurely decompose .

MOCVD precursor safety pyrophoricity gallium precursor handling laboratory safety infrastructure

Thermal Decomposition Onset in Supercritical CO₂: Ga(acac)₃ vs. Al(acac)₃ Under Identical Conditions

In a direct comparative study of metal acetylacetonate thermal decomposition in supercritical carbon dioxide (scCO₂) for conformal metal oxide thin-film deposition, Ga(acac)₃ decomposition was found to initiate at 160 °C in scCO₂, compared to 360 °C required for the analogous vacuum-based process—a reduction of 200 °C [1]. Under identical scCO₂ conditions, Al(acac)₃ decomposition initiated at 150 °C (vs. 250 °C in vacuum), representing a reduction of only 100 °C [1]. The apparent activation energy for Al(acac)₃ thermal decomposition in scCO₂ was measured as 68 ± 6 kJ·mol⁻¹, compared with 80–100 kJ·mol⁻¹ for the vacuum-based process; the enhanced decomposition rate in scCO₂ is attributed to the high-density solvent medium effectively reducing the energy of polar transition states [1].

supercritical CO₂ deposition low-temperature oxide coating thermal decomposition kinetics metal acetylacetonate comparison

Sublimation Enthalpy and Volatility Positioning: Ga(acac)₃ Within the Metal(III) Tris-Acetylacetonate Series

The experimental sublimation enthalpy of Ga(acac)₃ is reported as 89.5 kJ·mol⁻¹, with a vapor pressure–temperature relationship described by log(P/mmHg) = 11.23 − 4520/T [1]. An independent crystallographic and Voronoi–Dirichlet polyhedral analysis by Serezhkin et al. (2011) concluded that this experimental value requires refinement and that the theoretically expected sublimation enthalpy of Ga(acac)₃ should be ~124 kJ·mol⁻¹ [2]. By comparison, the reliable weighted-average sublimation enthalpies at 298.15 K for related tris(acetylacetonato)metal(III) complexes—validated through a comprehensive 2023 review encompassing multiple measurement techniques and temperature-adjusted to a common reference—are: Al(acac)₃ ~120–122 kJ·mol⁻¹, Cr(acac)₃ ~123 kJ·mol⁻¹, and In(acac)₃ ~120.5 kJ·mol⁻¹ [3]. Notably, Ga(acac)₃ was excluded from this 2023 dataset precisely because its published thermodynamic data were too scattered for reliable inclusion, underscoring that Ga(acac)₃'s volatilization thermodynamics remain less rigorously characterized than its Group 13 and first-row transition metal counterparts [3].

sublimation thermodynamics MOCVD precursor volatility vapor pressure engineering β-diketonate enthalpy comparison

Deposition Rate in Low-Temperature scCO₂ Processing for Conformal Oxide Coatings on 3D Nanostructures

Thermal decomposition of Ga(acac)₃ dissolved in supercritical CO₂ at <200 °C yields conformal Ga₂O₃ coatings on multiwalled carbon nanotube (MWCNT) forests with a deposition rate of approximately 3–4 nm·min⁻¹, without requiring any cosolvent [1]. The scCO₂ medium penetrates dense three-dimensional nanotube networks to produce coatings of tunable thickness [1]. No equivalent deposition-rate data under identical scCO₂ conditions are available for Al(acac)₃, In(acac)₃, or Ga(TMHD)₃, making this rate a compound-specific benchmark for low-temperature conformal Ga₂O₃ coating on high-aspect-ratio nanostructures.

supercritical CO₂ deposition conformal coating gallium oxide thin film nanotube coating low-temperature processing

Non-Isothermal Decomposition Kinetic Profile and Purity-Driven Process Reproducibility

The non-isothermal decomposition of Ga(acac)₃ in static air proceeds through multiple discrete steps over the temperature range 150–310 °C, ultimately producing Ga₂O₃ as the final solid residue, with no significant kinetic differences observed between unirradiated and γ-irradiated (102 kGy) samples [1]. Isothermal decomposition studies at 160–190 °C yielded activation energy average values of 36.69 kJ·mol⁻¹ (conventional model-fitting) and 30.36 kJ·mol⁻¹ (iso-conversional model-free approach) [2]. This well-characterized, multi-step decomposition pathway is critical for controlled Ga₂O₃ nanoparticle synthesis. Commercially, Ga(acac)₃ is routinely available at 99.99% (4N) trace metals basis purity from multiple reputable suppliers, with a Ga content specification of 18–19.5 wt%, ensuring batch-to-batch stoichiometric consistency for reproducible thin-film and nanomaterial synthesis . While direct comparative decomposition kinetic data for Al(acac)₃ or In(acac)₃ under identical non-isothermal conditions are not available in the reviewed literature, the Ga(acac)₃ kinetic triplet (Ea, ln A, reaction model f(α)) has been rigorously validated by both model-fitting (Coats–Redfern, Kennedy–Clark) and model-free (Flynn–Wall–Ozawa, Tang, Vyazovkin) isoconversional methods, providing a level of kinetic characterization that supports predictive process modeling [1].

thermal decomposition kinetics Ga₂O₃ nanoparticle synthesis precursor purity process reproducibility

Evidence-Backed Application Scenarios Where Gallium(III) Acetylacetonate Delivers Verifiable Procurement Advantage


High-Temperature MOCVD of Ga₂O₃ Thin Films in Facilities Without Pyrophoric-Handling Capability

For laboratories or pilot-production facilities that lack the dedicated stainless-steel bubbler systems, inert-atmosphere gloveboxes, and rigorous safety protocols required for pyrophoric TMG, Ga(acac)₃ provides the only commercially viable gallium precursor that is both non-pyrophoric and thermally stable at the elevated source temperatures (typically 140–200 °C at reduced pressure for sublimation-based delivery) needed for MOCVD of Ga₂O₃ . Its crystalline powder form enables straightforward loading into standard precursor bubblers under ambient conditions, and its decomposition onset above ~200 °C provides a wide thermal window between vaporization and premature decomposition in the delivery line .

Low-Temperature Conformal Ga₂O₃ Coating on Thermally Sensitive 3D Nanostructured Substrates via scCO₂ Processing

Ga(acac)₃ dissolved in supercritical CO₂ uniquely enables conformal Ga₂O₃ coating at <200 °C on high-aspect-ratio structures such as carbon nanotube forests, with a demonstrated deposition rate of 3–4 nm·min⁻¹ [1]. This temperature regime is inaccessible via conventional vacuum MOCVD (which requires >350 °C for Ga(acac)₃), making scCO₂-processed Ga(acac)₃ the only documented route for depositing stoichiometric Ga₂O₃ on temperature-sensitive polymer templates, flexible electronics substrates, or pre-fabricated device stacks that cannot survive conventional deposition temperatures [1].

Atomic Layer Epitaxy of Multi-Component Perovskite Oxide Films Requiring Gallium Incorporation

Ga(acac)₃ has been successfully deployed as the gallium source in atomic layer epitaxy (ALE) of multi-component oxide films including LaGaO₃ at 325–425 °C using ozone as the co-reactant, achieving films with only 0.4 at.% carbon and <0.2 at.% hydrogen impurity levels [2]. For Ga₂O₃ ALE specifically, self-controlled growth was demonstrated at ~370 °C with either water or ozone as the oxygen source; ozone yielded stoichiometric Ga₂O₃ films whereas water-produced films retained significant carbon contamination [3]. This established ALE process window makes Ga(acac)₃ a qualified precursor choice for multi-component oxide heterostructure research where precise stoichiometric control of gallium incorporation is required.

Controlled Thermal Decomposition Route to Ga₂O₃ Nanoparticles with Predictable Kinetics

The multi-step, non-isothermal decomposition profile of Ga(acac)₃ (150–310 °C) and the rigorously validated kinetic triplet—activation energy 30–37 kJ·mol⁻¹ determined by both model-fitting and isoconversional methods—enable predictive control over Ga₂O₃ nanoparticle synthesis via simple thermal treatment in air [4][5]. Unlike solution-based nanoparticle synthesis routes that introduce solvent-derived impurities, the direct solid-state thermal decomposition of 99.99%-purity Ga(acac)₃ yields Ga₂O₃ as the sole solid residue, providing a clean, scalable pathway for producing phase-pure Ga₂O₃ nanopowders for catalysis, gas sensing, and power electronics precursor applications [4].

Quote Request

Request a Quote for gallium;(Z)-4-oxopent-2-en-2-olate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.